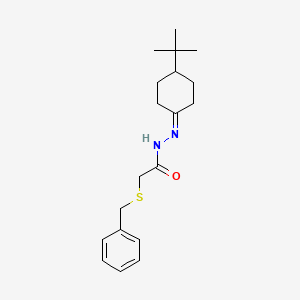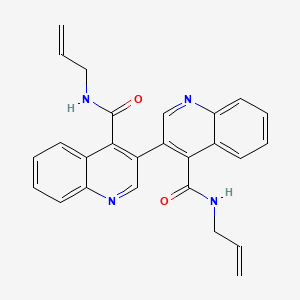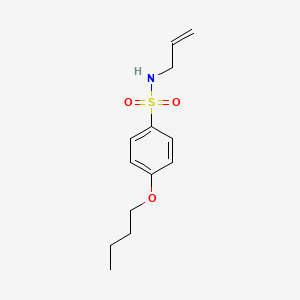
2-(dimethylamino)-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(dimethylamino)-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanol is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as DMDOPE and is a derivative of the phospholipid phosphatidylethanolamine. DMDOPE has been found to have several biochemical and physiological effects, making it an essential compound in many scientific studies.
作用機序
DMDOPE is a zwitterionic lipid, meaning it has both a positively charged and negatively charged group. This unique property allows DMDOPE to interact with other lipids and proteins in a variety of ways. DMDOPE has been found to induce membrane curvature, which is essential for the formation of vesicles and other membrane structures. Additionally, DMDOPE has been shown to form stable complexes with proteins, which can alter their structure and function.
Biochemical and Physiological Effects:
DMDOPE has several biochemical and physiological effects, which make it an essential compound in many scientific studies. DMDOPE has been found to induce membrane fusion, which is essential in many biological processes, including neurotransmitter release and fertilization. Additionally, DMDOPE has been shown to modulate the activity of ion channels, which are essential for the transmission of nerve impulses.
実験室実験の利点と制限
DMDOPE has several advantages for lab experiments. It is a readily available and inexpensive compound, making it a popular choice for many research studies. Additionally, DMDOPE is stable and can be easily incorporated into liposomes and other membrane structures. However, DMDOPE has some limitations. It is a synthetic compound, and its properties may not accurately reflect those of natural lipids. Additionally, DMDOPE has a relatively short half-life, which can limit its usefulness in some experiments.
将来の方向性
DMDOPE has many potential future directions for scientific research. One area of interest is the study of its interactions with different proteins and lipids. Additionally, DMDOPE could be used in the development of new drug delivery systems, as well as in the study of membrane fusion and other biological processes. Further research is needed to fully understand the properties and potential applications of DMDOPE.
Conclusion:
In conclusion, 2-(dimethylamino)-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanol is a unique compound that has many potential applications in scientific research. Its ability to interact with other lipids and proteins makes it an essential compound in the study of membrane structure and function. DMDOPE has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the properties and potential applications of DMDOPE.
合成法
The synthesis of DMDOPE involves the reaction of dimethylaminoethanol with 2,2-dimethyltetrahydro-2H-pyran-4-ol in the presence of a strong acid catalyst. The reaction yields DMDOPE as a colorless oil, which can be purified by column chromatography.
科学的研究の応用
DMDOPE has been extensively used in scientific research due to its unique properties. It is widely used as a model lipid in the study of membrane structure and function. DMDOPE has also been used in the development of liposomes, which are used in drug delivery systems. Additionally, DMDOPE has been used in the study of protein-lipid interactions and protein folding.
特性
IUPAC Name |
2-(dimethylamino)-1-(2,2-dimethyloxan-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-11(2)7-9(5-6-14-11)10(13)8-12(3)4/h9-10,13H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWIONXENNGZDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C(CN(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-chlorophenyl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5171050.png)


![N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B5171060.png)
![4-[(2-isopropylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5171067.png)
![2-[(4-iodobenzoyl)amino]-N-isopropylbenzamide](/img/structure/B5171080.png)
![1-(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxylic acid](/img/structure/B5171081.png)
![5-[(5-chloro-2-thienyl)methylene]-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5171095.png)
![ethyl 4-[3-(4-chlorophenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B5171105.png)
![N~1~-allyl-N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5171107.png)
![5-[3-(1-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-benzothiazol-2-amine](/img/structure/B5171112.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5171118.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5171125.png)